N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pentanamide
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Overview
Description
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pentanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a methanesulfonyl group and a phenyl ring, which is further connected to a pentanamide chain. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pentanamide are the Cell division protein ZipA and its homolog . These proteins are essential for bacterial cell division, playing a crucial role in the formation of the septal ring, which is necessary for the separation of daughter cells .
Mode of Action
This could result in the disruption of bacterial cell division, leading to cell death .
Biochemical Pathways
Given its targets, it is likely that it impacts the bacterial cell division process . The downstream effects of this could include the inhibition of bacterial growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibitory effect on bacterial cell division . This could result in the prevention of bacterial growth and proliferation, leading to the death of bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pentanamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The methanesulfonyl group can be introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base. The final step involves coupling the pyridazine derivative with a phenylpentanamide moiety through amide bond formation, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the pyridazine ring can lead to dihydropyridazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydropyridazine derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3(2H)-ones: Known for their diverse pharmacological activities, including antihypertensive and anti-inflammatory effects.
Pyrrolopyrazine derivatives: Exhibiting antimicrobial, antiviral, and antitumor activities.
Uniqueness
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pentanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonyl group enhances its potential as an enzyme inhibitor, while the pyridazine ring provides a versatile scaffold for drug development.
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-4-8-15(20)17-13-7-5-6-12(11-13)14-9-10-16(19-18-14)23(2,21)22/h5-7,9-11H,3-4,8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMIMDGBOLVFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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